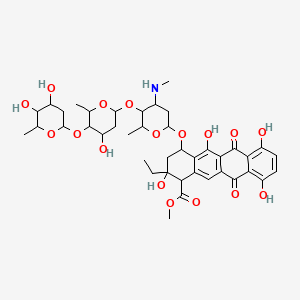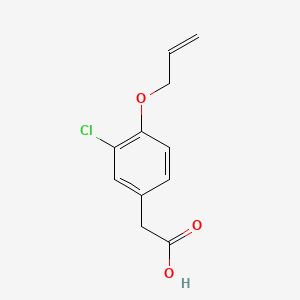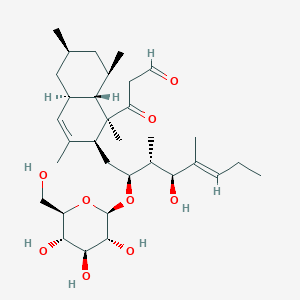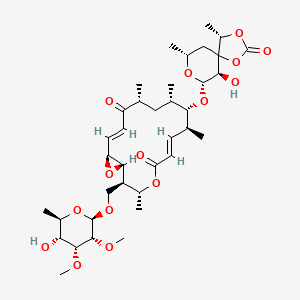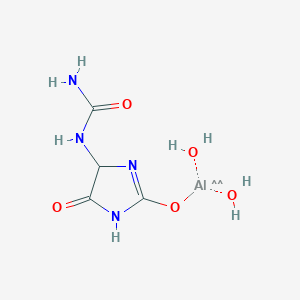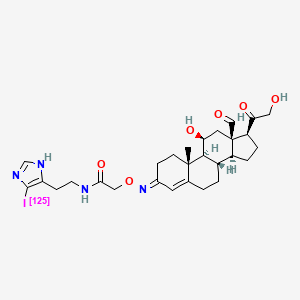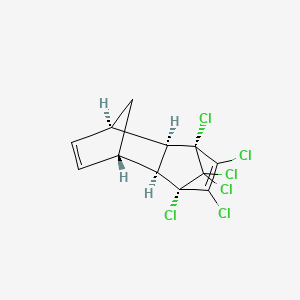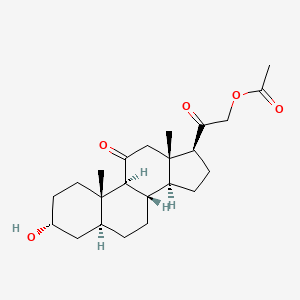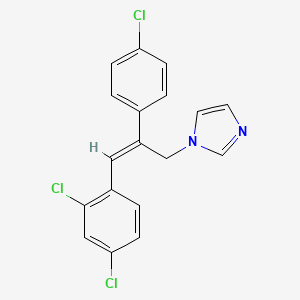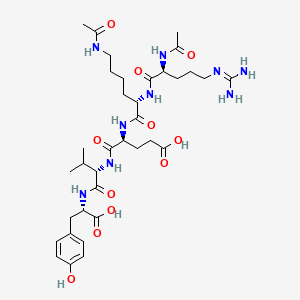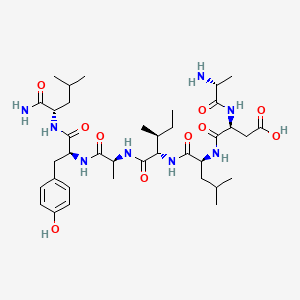
Beta-Neuroprotectin
Übersicht
Beschreibung
Beta-Neuroprotectin is a peptide sequence with the formula C37H60N8O10 and a molecular weight of 776.92 . It is a (3H)TCP binding inhibitor and provides protection against NMDA mediated neuronal cell death at low concentration .
Synthesis Analysis
This compound is an enzymatic derivative of the omega-3 essential fatty acid docosahexaenoic acid . The formation of Neuroprotectin D1 (NPD1) proceeds via an epoxide . The quantity of unesterified (free) DHA (and arachidonic acid (AA)) in photoreceptors, retinal pigment epithelium (RPE) cells, and the brain is tightly regulated by phospholipase A2 (PLA2), reacylation, and peroxidation .
Molecular Structure Analysis
The molecular structure of this compound involves monomers of Aβ 1-42 and Aβ 42-1 which have comparable dimensions, indicative of similar folding properties .
Chemical Reactions Analysis
This compound is metabolized in neural tissues to bioactive mediators . Neuroprotectin D1, a docosatriene synthesized by the lipoxygenase activity, has an anti-inflammatory property . The DHA status in the brain influences not only the PS-dependent signal transduction but also the metabolite formation and expression of pre- and post-synaptic proteins that are downstream of the CREB and affect neurotransmission .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 776.92 and a formula of C37H60N8O10 . The human- and murine-generated bioactive PD1 matched the physical and biological properties of synthetic 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid .
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Beta-Neuroprotectin wurde auf seine potenziellen therapeutischen Wirkungen bei der Alzheimer-Krankheit (AD) untersucht. Es ist bekannt, dass es neuroinflammatorischen Reaktionen und Amyloid-beta-Peptid-induzierter Neurotoxizität entgegenwirkt, die Schlüsselmerkmale der AD-Pathologie sind . Durch die Modulation von Zellsignalwegen, die an Entzündungen und Zellüberleben beteiligt sind, trägt this compound zum Schutz neuronaler Zellen bei und kann dazu beitragen, das Fortschreiten von AD zu reduzieren .
Studien zur synaptischen Funktion
Untersuchungen haben gezeigt, dass this compound eine Rolle bei der Aufrechterhaltung der synaptischen Funktion spielt. Es kann dazu beitragen, die synaptische Plastizität zu erhalten und den synaptischen Verlust zu verhindern, der bei neurodegenerativen Erkrankungen häufig vorkommt . Die Erhaltung der synaptischen Integrität ist entscheidend für kognitive Funktionen wie Lernen und Gedächtnis.
Forschung zu oxidativem Stress
This compound ist an der Abwehr des Körpers gegen oxidativen Stress beteiligt, der zu neuronalen Schäden führen kann. Es übt antioxidative Wirkungen aus, die Nervenzellen vor oxidativem Schaden und Apoptose schützen können . Dies ist besonders wichtig bei Erkrankungen, bei denen oxidativer Stress ein Faktor für neuronale Verletzungen ist.
Neuroinflammation Forschung
Im Zusammenhang mit Neuroinflammation hat sich gezeigt, dass this compound entzündungshemmende Eigenschaften besitzt. Es kann die Immunantwort im Gehirn modulieren, die Produktion von proinflammatorischen Zytokinen und Chemokinen reduzieren und so Schutz vor entzündungsbedingten neuronalen Schäden bieten .
Forschung zu neurodegenerativen Erkrankungen
Die neuroprotektiven Eigenschaften von this compound erstrecken sich über verschiedene neurodegenerative Erkrankungen hinaus, wie z. B. Parkinson-Krankheit (PD) und Huntington-Krankheit (HD). Es kann dazu beitragen, die Aggregation von krankheitsspezifischen Proteinen zu reduzieren und Neuronen vor degenerativen Prozessen zu schützen .
Neuroprotektionsmechanismen
Das Verständnis der Mechanismen der Neuroprotektion ist entscheidend für die Entwicklung neuer therapeutischer Strategien. This compound ist an mehreren Zellsignalwegen beteiligt, die das Zellüberleben und die Zellreparatur fördern. Seine Rolle in diesen Signalwegen liefert Einblicke, wie die intrinsischen Abwehrmechanismen des Gehirns für therapeutische Zwecke genutzt werden können .
Wirkmechanismus
Target of Action
Beta-Neuroprotectin is a (3H)TCP binding inhibitor . It primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound interacts with its targets, the NMDA receptors, and inhibits their activity . This inhibition can prevent the overexcitation of neurons, which is often associated with neurodegenerative disorders. The exact molecular interactions between this compound and NMDA receptors are still under investigation.
Biochemical Pathways
This compound’s action affects several biochemical pathways. One of the key pathways is the PI3K/Akt/GSK-3β signaling pathway, which is vital for cell survival . By modulating this pathway, this compound can reduce hyperexcitability by inhibiting glutamate-induced excitotoxicity and thus acts as a neuroprotective mediator .
Pharmacokinetics
Like many other neuroprotective agents, its ability to cross the blood-brain barrier is a critical factor influencing its bioavailability and efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Factors such as oxidative stress, inflammation, and the presence of other signaling molecules in the central nervous system can affect its action . Additionally, genetic factors and the overall health status of the individual can also influence the compound’s effectiveness.
Zukünftige Richtungen
The common features of neurological and ophthalmological neurodegenerations are useful for outlining a path forward that should increase the likelihood of translational success in neuroprotective therapies . A better understanding of endogenous defense against exacerbated ROS and metabolism in nervous cells will aid to design pharmacological antioxidants targeted specifically against oxidative damage induced by ischemic injury .
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2R)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N8O10/c1-9-20(6)30(45-36(54)26(15-19(4)5)44-35(53)28(17-29(47)48)42-32(50)21(7)38)37(55)40-22(8)33(51)43-27(16-23-10-12-24(46)13-11-23)34(52)41-25(31(39)49)14-18(2)3/h10-13,18-22,25-28,30,46H,9,14-17,38H2,1-8H3,(H2,39,49)(H,40,55)(H,41,52)(H,42,50)(H,43,51)(H,44,53)(H,45,54)(H,47,48)/t20-,21+,22-,25-,26-,27-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPCKMOYWNFHCN-ZVTNDOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155616 | |
| Record name | beta-Neuroprotectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127634-29-1 | |
| Record name | beta-Neuroprotectin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127634291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Neuroprotectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


